N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonamide group, and an oxazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromoacetophenone and acetamide, under basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chloride in the presence of a base like triethylamine.
Piperidine Ring Introduction: The final step involves the coupling of the sulfonamide intermediate with N,N-dimethylpiperidine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyloxazol-4-yl)benzenesulfonamide: Shares the oxazole and sulfonamide groups but lacks the piperidine ring.
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar piperidine structure but with different functional groups.
Uniqueness
N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide is unique due to its combination of a piperidine ring, sulfonamide group, and oxazole moiety, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
N,N-dimethyl-4-[[[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-14-20-18(13-27-14)16-4-6-17(7-5-16)28(23,24)19-12-15-8-10-22(11-9-15)29(25,26)21(2)3/h4-7,13,15,19H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOHVWCTDPROEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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